7-Bromo-6-fluoro-benzofuran-5-carboxylic acid
Description
7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is a halogenated benzofuran derivative characterized by a bromine atom at position 7, a fluorine atom at position 6, and a carboxylic acid group at position 5 of the benzofuran core. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-bromo-6-fluoro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO3/c10-6-7(11)5(9(12)13)3-4-1-2-14-8(4)6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBAGRYHUWPTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C(=C(C=C21)C(=O)O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This process can be achieved through one-pot etherification and dehydrative cyclization. Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Research :
- Mechanism of Action : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation, such as glycogen synthase kinase-3 beta (GSK-3β). Studies indicate that benzofuran derivatives can exhibit significant antiproliferative effects against various cancer cell lines, including pancreatic cancer cells like MiaPaCa-2 and BXPC-3 .
- Case Study : In a study involving several benzofuran derivatives, compounds with specific substituents demonstrated IC50 values in the low nanomolar range for GSK-3β inhibition, indicating potent anticancer activity .
- Pharmacological Studies :
-
Antimicrobial Activity :
- Research indicates that benzofuran derivatives possess antimicrobial properties. For instance, compounds derived from similar scaffolds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results with low minimum inhibitory concentrations (MIC) .
Chemical Biology
The compound is studied for its impact on cellular processes and signaling pathways. Its unique structure allows researchers to explore its role in various biochemical interactions, potentially leading to new therapeutic strategies.
Material Science
7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is also being explored as a building block for functional materials. Its chemical properties make it suitable for synthesizing more complex derivatives that may have applications in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to various biological receptors, leading to its potential biological activities. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed effects .
Comparison with Similar Compounds
7-Bromo-5-chloro-1-benzofuran-3-carboxylic Acid
- Molecular Formula : C₉H₄BrClO₃
- Molecular Weight : 275.48 g/mol
- Substituents : Bromine (position 7), chlorine (position 5), carboxylic acid (position 3)
- Key Differences: The carboxylic acid group at position 3 (vs. Chlorine at position 5 vs. fluorine at position 6: Chlorine’s larger atomic radius may enhance lipophilicity but reduce electronegativity compared to fluorine .
7-Bromobenzo[d][1,3]dioxole-5-carboxylic Acid
- Core Structure : Benzo[d][1,3]dioxole (a fused dioxole ring) instead of benzofuran.
- Substituents : Bromine (position 7), carboxylic acid (position 5).
- Key Differences :
Heterocyclic Analogues with Varied Cores
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
- Core Structure : Benzimidazole with a methyl group (position 1) and aryl amine substituent.
- Substituents : Bromine (aryl ring), fluorine (position 4), carboxylic acid (position 6).
- The carboxylic acid at position 6 (vs. position 5 in the target) may shift binding affinity in enzyme targets .
5-Bromo-4-pyrimidinecarboxylic Acid
- Core Structure : Pyrimidine ring.
- Substituents : Bromine (position 5), carboxylic acid (position 4).
- Key Differences :
Data Tables for Key Comparisons
Table 1: Structural and Physicochemical Properties
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) |
|---|---|---|---|---|
| This compound | Benzofuran | C₉H₄BrFO₃ | 267.03 | Br (7), F (6), COOH (5) |
| 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid | Benzofuran | C₉H₄BrClO₃ | 275.48 | Br (7), Cl (5), COOH (3) |
| 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid | Benzimidazole | C₁₅H₁₁BrClFN₂O₂ | 409.62 | Br (aryl), Cl (aryl), F (4), COOH (6) |
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Synthetic Accessibility : Benzofuran derivatives with halogens at adjacent positions (e.g., 6-fluoro and 7-bromo) often require regioselective halogenation steps, which can be challenging due to competing reactivity .
- Biological Relevance : Fluorine at position 6 may enhance target binding in enzymes like kinases, as seen in related fluorinated heterocycles .
- Comparative Limitations: The absence of a chlorine atom (vs.
Biological Activity
7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is a compound belonging to the benzofuran family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique substitution pattern that enhances its reactivity and interaction with biological targets, making it an interesting subject for research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₄BrF O₂, with a molecular weight of approximately 259.03 g/mol. The compound's structure includes:
- A bromine atom at the 7th position.
- A fluorine atom at the 6th position.
- A carboxylic acid group at the 5th position.
This specific arrangement contributes to its distinct chemical properties and biological activities.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that benzofuran compounds can inhibit various cancer cell lines, such as breast, lung, and prostate cancer cells.
In vitro studies have demonstrated that this compound may inhibit key signaling pathways involved in cancer cell proliferation. For example, it has been suggested that the compound could inhibit sodium ion influx in cardiac tissues, which may also translate to effects on cancer cell metabolism and proliferation .
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity to certain biological targets, potentially leading to inhibition or activation of critical pathways involved in disease processes.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Bromo-2-benzofurancarboxylic acid | Bromine at position 7 | Different substitution pattern |
| 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid | Methoxy group at position 7 | Distinct electronic properties |
| 7-Bromo-1-benzofuran-2-carboxylic acid | Bromine at position 7 | Different carboxylic acid positioning |
The combination of halogen substituents (bromine and fluorine) enhances the compound's reactivity and interaction potential compared to similar compounds.
In Vitro Studies
A study focused on the anticancer activity of benzofuran derivatives demonstrated that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The results indicated that modifications in the structure significantly influenced their biological activity. For instance, introducing specific functional groups could enhance anticancer efficacy by improving binding interactions with target proteins .
In Vivo Studies
Further investigations into the in vivo effects of benzofuran derivatives revealed promising results in murine models. These studies showed that certain derivatives could significantly reduce tumor growth without adverse effects on body weight or vital organ size, indicating a favorable therapeutic index for potential clinical applications .
Q & A
Q. What are the key synthetic routes for preparing 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis of bromo-fluoro benzofuran derivatives typically involves halogenation and cyclization steps. For example, bromination of fluorinated benzofuran precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo substituent . Purity optimization requires post-synthesis purification via column chromatography or recrystallization, as demonstrated for structurally similar compounds (e.g., 5-Bromo-1-benzofuran-2-carboxylic acid, >97% purity achieved using HPLC and solvent recrystallization) . Monitoring reaction progress with TLC and verifying purity via melting point analysis (e.g., mp 257–260°C for analogous compounds) is critical .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns and aromaticity. For example, 5-Bromo-7-methoxy-benzofuran-2-carboxylic acid derivatives show distinct fluorine coupling patterns in ¹⁹F NMR . Mass spectrometry (MS) provides molecular weight validation (e.g., C₁₀H₇BrO₄, MW 271.06 ), while FT-IR confirms carboxylic acid functional groups (C=O stretch ~1700 cm⁻¹). High-resolution melting point analysis (e.g., mp 94–95°C for dihydrobenzofuran analogs ) ensures crystallinity and purity.
Q. What handling and storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent degradation, as recommended for bromo-fluoro boronic acids and benzofuran derivatives . Avoid prolonged exposure to humidity or oxygen, which can hydrolyze the carboxylic acid group or dehalogenate the bromo substituent. Stability testing via accelerated aging (e.g., 40°C/75% RH for 4 weeks) and periodic HPLC analysis can validate storage protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for bromo-fluoro benzofuran derivatives, such as unexpected splitting in NMR spectra?
- Methodological Answer : Contradictions in NMR data often arise from dynamic effects or impurities. For example, fluorine’s strong electronegativity can cause splitting anomalies in ¹H NMR. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to distinguish between conformational exchange and true coupling . Cross-validate with 2D NMR (COSY, HSQC) and compare to literature data for analogs like 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0 ). If impurities are suspected, repeat purification via preparative HPLC with a C18 column and 0.1% TFA modifier .
Q. What experimental strategies can elucidate the electronic effects of bromo and fluoro substituents on the reactivity of benzofuran-5-carboxylic acid derivatives?
- Methodological Answer : Perform comparative reactivity studies using Suzuki-Miyaura cross-coupling reactions with boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid, CAS 216393-64-5 ). Monitor reaction rates and yields to assess how electron-withdrawing substituents (Br, F) influence catalytic efficiency. Computational modeling (DFT) can predict charge distribution, while Hammett plots correlate substituent effects with reaction outcomes. For example, fluorine’s ortho-directing effect may alter regioselectivity in electrophilic substitutions .
Q. How can researchers design experiments to optimize the regioselectivity of halogenation in benzofuran scaffolds?
- Methodological Answer : Use directing groups or protective strategies. For instance, introducing a methoxy group at specific positions (e.g., 5-Bromo-7-methoxy-benzofuran-2-carboxylic acid ) can steer bromination to desired sites. Screen halogenating agents (e.g., Br₂, NBS, or CuBr₂) under varying temperatures and solvents (e.g., DCM vs. DMF). Analyze outcomes via LC-MS and single-crystal X-ray diffraction (as done for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde ). Statistical Design of Experiments (DoE) can identify optimal reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
